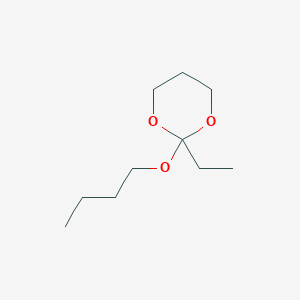![molecular formula C15H20N2O7 B14196450 L-Alanyl-O-[3-(3,4-dihydroxyphenyl)propanoyl]-L-serine CAS No. 921934-50-1](/img/structure/B14196450.png)
L-Alanyl-O-[3-(3,4-dihydroxyphenyl)propanoyl]-L-serine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Alanyl-O-[3-(3,4-dihydroxyphenyl)propanoyl]-L-serine is a synthetic peptide compound that combines the amino acids L-alanine and L-serine with a 3-(3,4-dihydroxyphenyl)propanoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Alanyl-O-[3-(3,4-dihydroxyphenyl)propanoyl]-L-serine typically involves the following steps:
Protection of Functional Groups: The amino and hydroxyl groups of the amino acids are protected to prevent unwanted reactions.
Coupling Reactions: The protected amino acids are coupled using peptide coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Deprotection: The protecting groups are removed to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve solid-phase peptide synthesis (SPPS), which allows for the efficient and scalable production of peptides. SPPS involves the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin, followed by cleavage from the resin and purification.
Chemical Reactions Analysis
Types of Reactions
L-Alanyl-O-[3-(3,4-dihydroxyphenyl)propanoyl]-L-serine can undergo various chemical reactions, including:
Oxidation: The dihydroxyphenyl group can be oxidized to form quinones.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents such as acyl chlorides or alkyl halides can be used under basic conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
L-Alanyl-O-[3-(3,4-dihydroxyphenyl)propanoyl]-L-serine has several scientific research applications:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its potential role in cellular signaling and enzyme interactions.
Medicine: Explored for its potential therapeutic effects, particularly in neurodegenerative diseases such as Parkinson’s disease.
Industry: Utilized in the development of novel biomaterials and drug delivery systems.
Mechanism of Action
The mechanism of action of L-Alanyl-O-[3-(3,4-dihydroxyphenyl)propanoyl]-L-serine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins involved in cellular signaling.
Pathways Involved: It may modulate pathways related to oxidative stress, inflammation, and neurotransmitter synthesis.
Comparison with Similar Compounds
Similar Compounds
L-DOPA (L-3,4-Dihydroxyphenylalanine): A precursor to dopamine used in the treatment of Parkinson’s disease.
L-Alanyl-L-serine: A simple dipeptide without the 3-(3,4-dihydroxyphenyl)propanoyl group.
Uniqueness
L-Alanyl-O-[3-(3,4-dihydroxyphenyl)propanoyl]-L-serine is unique due to the presence of the 3-(3,4-dihydroxyphenyl)propanoyl group, which imparts specific chemical and biological properties not found in simpler peptides like L-Alanyl-L-serine. This unique structure allows for specific interactions with molecular targets and potential therapeutic applications.
Properties
CAS No. |
921934-50-1 |
|---|---|
Molecular Formula |
C15H20N2O7 |
Molecular Weight |
340.33 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-[3-(3,4-dihydroxyphenyl)propanoyloxy]propanoic acid |
InChI |
InChI=1S/C15H20N2O7/c1-8(16)14(21)17-10(15(22)23)7-24-13(20)5-3-9-2-4-11(18)12(19)6-9/h2,4,6,8,10,18-19H,3,5,7,16H2,1H3,(H,17,21)(H,22,23)/t8-,10-/m0/s1 |
InChI Key |
BJEDNMKFIXYMHC-WPRPVWTQSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](COC(=O)CCC1=CC(=C(C=C1)O)O)C(=O)O)N |
Canonical SMILES |
CC(C(=O)NC(COC(=O)CCC1=CC(=C(C=C1)O)O)C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


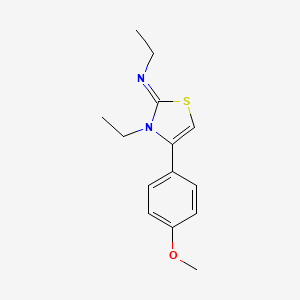
![2-Methoxy-4-[(octadec-9-enylamino)methyl]phenol](/img/structure/B14196388.png)
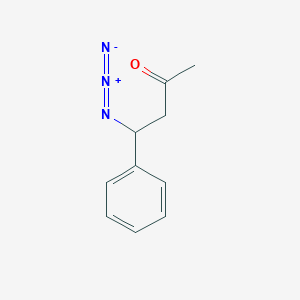
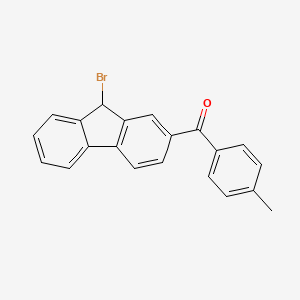
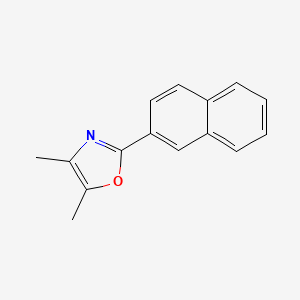
![2-{(1H-Indol-3-yl)[4-(trifluoromethyl)phenyl]methyl}-1H-indole](/img/structure/B14196407.png)

![N-[1-(2,5-Dimethylphenyl)ethyl]-4-methylbenzene-1-sulfonamide](/img/structure/B14196426.png)

![1-(Chloromethyl)-9-methoxy-3H-naphtho[2,1-b]pyran-3-one](/img/structure/B14196441.png)
![4-Chloro-2-{2-[(oxan-2-yl)oxy]ethoxy}benzoic acid](/img/structure/B14196443.png)

![Diethyl 4'-cyano[1,1'-biphenyl]-2,4-dicarboxylate](/img/structure/B14196449.png)
